(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid is a chiral compound with the molecular formula C₅H₁₀N₂O₂. It is a pyrrolidine derivative with an amino group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Functional Group Modification:
Chiral Resolution: Since the compound is chiral, chiral resolution techniques are employed to obtain the (2R,4R)-enantiomer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to an amine oxide.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohols and related derivatives.
Substitution: A variety of substituted pyrrolidines.
Scientific Research Applications
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid is unique due to its chiral nature and specific functional groups. Similar compounds include:
4-Aminopyrrolidine-2-carboxylic acid (non-chiral)
Pyrrolidine-2-carboxylic acid
4-Aminopiperidine-2-carboxylic acid
These compounds differ in their stereochemistry and functional group arrangements, which can lead to different biological and chemical properties.
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Properties
IUPAC Name |
(2R,4R)-4-aminopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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